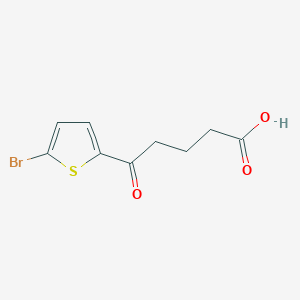
5-(5-Bromo-2-thienyl)-5-oxovaleric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5-Bromo-2-thienyl)-5-oxovaleric acid is a useful research compound. Its molecular formula is C9H9BrO3S and its molecular weight is 277.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
The compound 5-(5-Bromo-2-thienyl)-5-oxovaleric acid (C9H9BrO3S) is a notable chemical in the field of scientific research, particularly in organic chemistry and biochemistry. This article delves into its applications, providing a comprehensive overview supported by data tables and case studies.
Basic Information
- Molecular Formula : C9H9BrO3S
- Molecular Weight : 277.13 g/mol
- Appearance : Typically available as a solid compound for laboratory use.
Structural Characteristics
The compound features a thienyl group, which is significant in many biochemical applications due to its unique electronic properties. The presence of bromine enhances its reactivity, making it suitable for various synthetic pathways.
Biochemical Research
This compound is primarily utilized in proteomics research. Its ability to interact with proteins makes it a valuable tool for studying protein functions and interactions. Researchers have employed this compound to investigate enzyme activity and protein modifications, particularly in studies focused on metabolic pathways.
Synthetic Chemistry
This compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure allows for functionalization, enabling the development of new compounds with potential therapeutic effects.
Material Science
In material science, the compound's properties can be exploited to develop novel materials with specific electronic or optical characteristics. The thienyl group contributes to the material's conductivity, making it suitable for applications in organic electronics.
Case Study 1: Proteomics Application
A study published in the Journal of Proteome Research highlighted the use of this compound as a reagent for tagging proteins in mass spectrometry analysis. The researchers demonstrated that this compound could effectively label specific amino acids, facilitating the identification of post-translational modifications.
Case Study 2: Synthesis of Derivatives
In another research project documented in Synthetic Communications, scientists synthesized several derivatives of this compound to explore their pharmacological activities. The derivatives exhibited varying degrees of activity against specific cancer cell lines, indicating the potential for developing new anticancer agents.
Table 1: Summary of Applications
| Application Area | Description |
|---|---|
| Biochemical Research | Used for protein tagging and studying enzyme activity |
| Synthetic Chemistry | Serves as an intermediate for pharmaceutical synthesis |
| Material Science | Contributes to the development of conductive materials |
Table 2: Case Studies Overview
| Study Reference | Focus Area | Key Findings |
|---|---|---|
| Journal of Proteome Research | Proteomics | Effective protein labeling for mass spectrometry |
| Synthetic Communications | Synthesis of Derivatives | New anticancer agents derived from the compound |
Propriétés
Formule moléculaire |
C9H9BrO3S |
|---|---|
Poids moléculaire |
277.14 g/mol |
Nom IUPAC |
5-(5-bromothiophen-2-yl)-5-oxopentanoic acid |
InChI |
InChI=1S/C9H9BrO3S/c10-8-5-4-7(14-8)6(11)2-1-3-9(12)13/h4-5H,1-3H2,(H,12,13) |
Clé InChI |
KTXHOVYQNKWDPM-UHFFFAOYSA-N |
SMILES |
C1=C(SC(=C1)Br)C(=O)CCCC(=O)O |
SMILES canonique |
C1=C(SC(=C1)Br)C(=O)CCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















